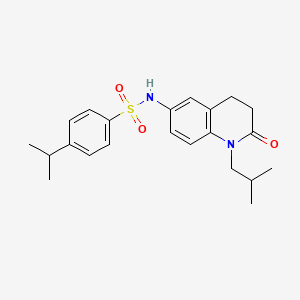

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide

Description

This compound features a tetrahydroquinoline core substituted with an isobutyl group at position 1 and a 4-isopropylbenzenesulfonamide moiety at position 4. The sulfonamide group is a hallmark of its structure, distinguishing it from other quinoline derivatives.

Properties

IUPAC Name |

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-4-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-15(2)14-24-21-11-8-19(13-18(21)7-12-22(24)25)23-28(26,27)20-9-5-17(6-10-20)16(3)4/h5-6,8-11,13,15-16,23H,7,12,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUMYIFQVALLBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This core is synthesized through a series of reactions, including cyclization and functional group modifications. The final step involves the sulfonation of the quinoline derivative with 4-isopropylbenzenesulfonyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of different tetrahydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

Scientific Research Applications

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The compound is compared to three derivatives with quinoline-related scaffolds:

Key Observations :

- Target Compound : The sulfonamide group may enhance hydrogen-bonding interactions with enzymes compared to amide-based derivatives.

- QOD and ICD : These dual FP-2/FP-3 inhibitors lack sulfonamide groups, relying instead on oxamide or carboxamide linkers for binding .

- Baxdrostat: Incorporates a tetrahydroisoquinoline ring and propionamide, which could confer selectivity for distinct targets (e.g., mineralocorticoid synthesis enzymes) .

Pharmacological and Research Insights

- Inhibitory Activity: QOD and ICD exhibit dual inhibition of FP-2 and FP-3, but their mechanisms remain unclear due to a lack of structural data . The target compound’s sulfonamide group may favor interactions with serine proteases or carbonic anhydrases, though specific targets are unconfirmed.

- Structural Data Availability: QOD and ICD face limitations in structure-activity relationship (SAR) studies due to unresolved crystal structures .

Developmental Challenges

- QOD/ICD : Absence of dynamic interaction data (e.g., from molecular dynamics simulations) limits optimization .

- Baxdrostat : Safety data sheets highlight its research-grade status, emphasizing the need for further preclinical profiling .

- Target Compound : The isobutyl and isopropyl groups may improve lipophilicity, but pharmacokinetic properties (e.g., bioavailability, toxicity) remain unstudied.

Biological Activity

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound exhibits a unique combination of structural features that contribute to its diverse biological activities, including antibacterial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Structural Characteristics

The compound consists of:

- Tetrahydroquinoline moiety : This component is known for its role in various biological activities.

- Sulfonamide group : Characteristic of many drugs with antibacterial and antitumor effects.

The molecular formula is with a molecular weight of approximately 386.5 g/mol.

Antibacterial Properties

Sulfonamides are widely recognized for their antibacterial effects. The mechanism typically involves the inhibition of bacterial folic acid synthesis, which is crucial for DNA replication and cell division. Studies have shown that derivatives similar to this compound exhibit significant antibacterial activity against various strains of bacteria.

Anticancer Effects

Research indicates that compounds within this class may also possess anticancer properties. The tetrahydroquinoline structure has been associated with the modulation of signaling pathways involved in cell proliferation and apoptosis. For example:

- Inhibition of cancer cell lines : Studies have demonstrated that certain sulfonamide derivatives can reduce the viability of cancer cells in vitro.

Antiviral Activity

Recent investigations into related compounds have suggested potential antiviral properties. For instance, certain tetrahydroquinoline derivatives have shown activity against strains of human coronaviruses, indicating that this scaffold may be useful in developing antiviral agents.

Table 1: Biological Activity Overview

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antibacterial | Inhibition of folic acid synthesis | |

| Anticancer | Modulation of apoptosis pathways | |

| Antiviral | Inhibition of viral replication |

Case Study: Anticancer Activity

A study evaluated the anticancer effects of a related sulfonamide derivative on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values demonstrating significant potency against breast and lung cancer cells. The study concluded that further investigation into the mechanism of action could reveal novel therapeutic avenues.

Synthesis and Chemical Transformations

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

- Formation of the tetrahydroquinoline core through cyclization reactions.

- Introduction of the sulfonamide group via nucleophilic substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.